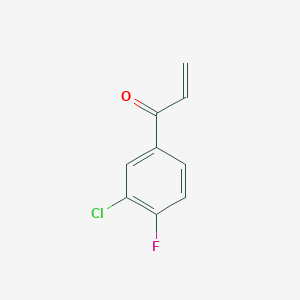

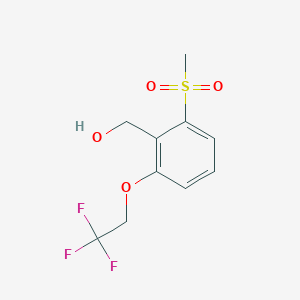

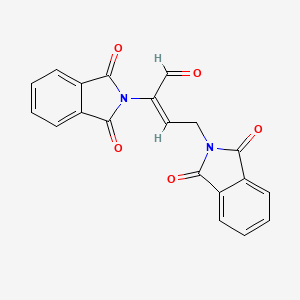

![molecular formula C9H18ClNO2 B2397848 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride CAS No. 2225146-86-9](/img/structure/B2397848.png)

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, also known as DAU 6225, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biochemical and physiological effects.

科学的研究の応用

Aminomethylation of Guareschi Imides The compound 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride is involved in the synthesis of complex molecular structures. For instance, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and an excess of aqueous formaldehyde led to the formation of 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives. This showcases the compound's role in the creation of diazabicyclo and piperidine structures (Khrustaleva et al., 2017).

Crystal Structure and Thermodynamic Properties A derivative of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, coupled with a benzimidazole moiety, was synthesized and its crystal structure was confirmed to belong to the triclinic, P-1 space group. The compound included an anion, a cation, and a water molecule, assembling into a 2D-net framework through hydrogen bonds. Theoretical studies, including quantum chemical computations and thermodynamic properties, were conducted to understand the molecule better, indicating the compound's role in complex molecular frameworks and the study of its intrinsic properties (Zeng et al., 2021).

Nuclear Magnetic Resonance Spectroscopy The compound 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, related to 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, was synthesized and characterized using 1H, 13C NMR, and several kinds of 2D NMR experiments. This work highlights the importance of 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride and its derivatives in the synthesis of natural products and the detailed structure analysis of complex molecules (Zhang et al., 2008).

Solid-Phase Synthesis of Heterocycles The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, was reported using 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride. This synthesis method was critical in the development of heterocycles under mildly acidic conditions, demonstrating the compound's utility in the advancement of pharmaceutical chemistry (Macleod et al., 2006).

特性

IUPAC Name |

1,4-dioxaspiro[5.5]undecan-9-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8-1-3-9(4-2-8)7-11-5-6-12-9;/h8H,1-7,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHLIRPFRJOPSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)COCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

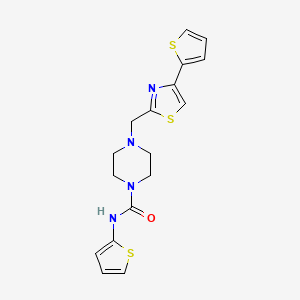

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

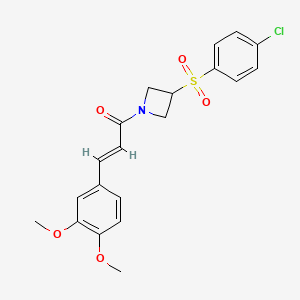

![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)

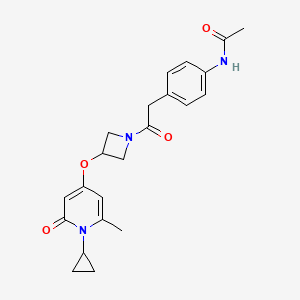

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)

![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)